molecular formula C20H25NO6 B4208634 Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol

Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol

Cat. No.: B4208634
M. Wt: 375.4 g/mol
InChI Key: COHAGVSSRCTEHB-UHFFFAOYSA-N
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Description

Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol is a complex organic compound that belongs to the class of propanolamines. This compound is characterized by the presence of a biphenyl group linked to a propyl chain, which is further connected to an amino group and a propanol moiety. The ethanedioate (salt) form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol typically involves multiple steps:

    Formation of the Biphenylyloxy Propyl Intermediate: This step involves the reaction of biphenyl with propylene oxide in the presence of a base to form the biphenylyloxy propyl intermediate.

    Amination: The intermediate is then reacted with an amine, such as propylamine, under controlled conditions to introduce the amino group.

    Propanol Addition: The resulting compound is further reacted with propanol to form the final product.

    Salt Formation: The final step involves the reaction of the compound with ethanedioic acid to form the ethanedioate (salt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the pure compound.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to cellular growth, differentiation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: A similar compound with dimethylamino groups.

    3-Amino-1-propanol: A simpler analog with a straight-chain structure.

    2-Amino-1-propanol: A hydrogenated derivative of alanine.

Uniqueness

Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol is unique due to its biphenyl group, which imparts distinct chemical properties and reactivity. Its ethanedioate (salt) form enhances its solubility and stability, making it more versatile for various applications.

Properties

IUPAC Name

oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.C2H2O4/c1-15(20)14-19-12-7-13-21-18-11-6-5-10-17(18)16-8-3-2-4-9-16;3-1(4)2(5)6/h2-6,8-11,15,19-20H,7,12-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHAGVSSRCTEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCOC1=CC=CC=C1C2=CC=CC=C2)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol
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Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol
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Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol
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Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.